molecular formula C13H20ClNO B1441789 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-95-6

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1441789
CAS No.: 1219980-95-6
M. Wt: 241.76 g/mol
InChI Key: OYICMFZRETZKPW-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Organic Compounds in Medicine and Industry

Pyrrolidines, a category of heterocyclic organic compounds, demonstrate significant biological effects and have diverse applications in medicine and industry. They are used in the production of dyes and agrochemical substances. The study of pyrrolidines is vital for modern science, as exemplified by the synthesis of pyrrolidines in [3+2] cycloaddition reactions, which can be carried out under mild conditions (Żmigrodzka et al., 2022).

Oxidation and Condensation Products of Pyrrolines

Pyrrolines, closely related to pyrrolidines, undergo various chemical reactions, including oxidation and condensation. These reactions produce a range of compounds, some exhibiting zwitterionic structures. Such chemical transformations are crucial for creating derivatives with potential industrial and pharmaceutical applications (Bauer, 1971).

Corrosion Inhibition

Pyrrolidine derivatives show potential as corrosion inhibitors. For instance, pyridine-pyrazole compounds have been studied for their efficiency in preventing steel corrosion in acidic environments. These inhibitors can adsorb onto steel surfaces, offering protection against corrosion, which is essential in industrial applications (Bouklah et al., 2005).

Enamine Anions and Alkylation

Enamine anions derived from pyrrolidine show promise in chemical synthesis. For example, pyrrolidine enamines can be converted into anions and subsequently alkylated, leading to the formation of various compounds. This process highlights the versatility of pyrrolidine derivatives in synthetic organic chemistry (Thompson & Huegi, 1976).

Crystal Structure in Pharmaceuticals

The crystal structure of pyrrolidine derivatives, such as 4′-(2-Chloro­phenyl)-2,3-di­hydro-1′-methyl-3′-nitro­spiro­[1H-indole-3,2′-pyrrolidin]-2-one, is studied for its biological and pharmaceutical properties. Understanding the molecular structure and intermolecular interactions in these compounds can provide insights into their pharmaceutical potential (Sampath et al., 2004).

Polyimide Synthesis from Pyrrolidine Derivatives

Pyrrolidine derivatives play a role in the synthesis of novel polyimides, which are used in various industrial applications due to their excellent thermal stability and mechanical properties. The synthesis process involves polycondensation with various aromatic diamines, demonstrating the utility of pyrrolidine derivatives in advanced material science (Wang et al., 2006).

Properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICMFZRETZKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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